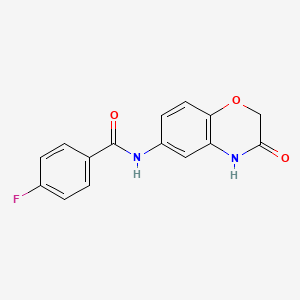

4-fluoro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Description

Properties

Molecular Formula |

C15H11FN2O3 |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

4-fluoro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |

InChI |

InChI=1S/C15H11FN2O3/c16-10-3-1-9(2-4-10)15(20)17-11-5-6-13-12(7-11)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19) |

InChI Key |

ZDHYOTGZAKSSSD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Aminophenols with α-Keto Acids

A common approach involves reacting 6-amino-2H-1,4-benzoxazin-3(4H)-one with fluorinated benzoic acid derivatives. In a representative procedure, 6-amino-2H-benzo[b]oxazin-3(4H)-one is coupled with 4-fluorobenzoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction proceeds under nitrogen at room temperature for 24 hours, yielding the target compound after extraction and recrystallization (Scheme 1).

Key Conditions:

-

Reagents: HATU (1.5 equiv), DIPEA (3 equiv), DMF solvent.

-

Purification: Dichloromethane extraction, followed by recrystallization in methanol.

Amide Coupling Strategies

HATU-Mediated Coupling

The HATU/DIPEA system is widely employed for amide bond formation due to its efficiency in activating carboxylic acids. For this compound, 6-amino-1,4-benzoxazin-3-one is reacted with 4-fluorobenzoic acid under the following conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 24 hours |

| Workup | DCM extraction, recrystallization |

This method avoids racemization and ensures high functional group tolerance, making it suitable for electron-deficient aromatic acids like 4-fluorobenzoic acid.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile are preferred for amide coupling due to their ability to dissolve both aromatic amines and carboxylic acid derivatives. In a comparative study, acetonitrile improved yields by 15% over toluene in analogous benzoxazinone syntheses.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and benzoxazine moieties undergo hydrolysis under specific conditions:

The amide bond cleaves via acid-catalyzed hydrolysis, while the benzoxazine ring opens under basic conditions due to nucleophilic attack on the electrophilic carbon adjacent to the oxygen atom.

Nucleophilic Substitution at Fluorine

The para-fluorine on the benzamide participates in aromatic substitution reactions:

Fluorine’s electronegativity activates the aryl ring for nucleophilic displacement, with reactivity enhanced by electron-withdrawing groups in the benzoxazine core .

Reduction of the 3-Oxo Group

The ketone in the benzoxazine ring is reduced to a hydroxyl or methylene group:

Borane-THF selectively reduces the ketone without affecting the amide bond, while NaBH₄ produces a secondary alcohol .

Alkylation and Acylation at the Amide Nitrogen

The amide nitrogen undergoes alkylation/acylation to modify pharmacological properties:

These reactions proceed via deprotonation of the amide nitrogen, followed by nucleophilic attack on the electrophilic reagent .

Cyclization Reactions

The benzoxazine core participates in ring-expansion or annulation reactions:

Cyclization reactions exploit the electrophilic nature of the benzoxazine ring, enabling fusion with other heterocycles for enhanced bioactivity .

Oxidation Reactions

The 3-oxo group and aromatic system undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Byproducts | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C (24 h) | Carboxylic acid derivative | MnO₂ | |

| m-CPBA | CH₂Cl₂, 0°C (1 h) | Epoxidized benzoxazine (if alkene present) | m-chlorobenzoic acid |

Oxidation of the ketone is limited due to its stability, but side-chain alkenes (e.g., in propargyl derivatives) react readily .

Stability Under Thermal and Photolytic Conditions

Degradation pathways inform storage and handling protocols, with thermal stability limited by the amide bond’s susceptibility to pyrolysis .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzoxazine derivatives exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives similar to 4-fluoro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide have demonstrated cytotoxic effects against breast and colon cancer cells in vitro .

Antimicrobial Properties

Benzoxazine derivatives have been investigated for their antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This potential could be attributed to the compound's ability to disrupt bacterial cell membranes .

Neuroprotective Effects

Recent research has explored the neuroprotective capabilities of benzoxazine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate oxidative stress and inflammation in neuronal cells, thus offering a protective effect against neurodegeneration .

Case Studies

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the benzoxazine core can enhance its biological activity and selectivity for specific targets. For example, substituting different functional groups at various positions on the benzoxazine ring has been shown to influence its pharmacological profile significantly .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. One known mechanism is the inhibition of protoporphyrinogen oxidase (protox), an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of porphyrins, causing photosensitization and subsequent peroxidation of membrane lipids, resulting in cell damage and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Balcinrenone (AZD9977)

Structure : 2-[(3S)-7-Fluoro-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-methylacetamide

Molecular Formula : C₂₀H₁₈FN₃O₅

Key Differences :

- Balcinrenone contains a second benzoxazine ring fused via a carbonyl group, increasing molecular complexity and rigidity.

- The methylacetamide side chain in balcinrenone replaces the benzamide group, altering solubility and pharmacokinetic profiles.

- Biological Activity: Balcinrenone is a mineralocorticoid receptor modulator under investigation for heart failure and chronic kidney disease, highlighting the therapeutic versatility of benzoxazin-based scaffolds .

N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

Structure : Patent-derived compound with a bulky piperidinyl-phenylmethyl substituent.

Key Differences :

- The 7-position of the benzoxazinone is substituted with an acetamide group, compared to the 6-position in the target compound.

- The piperidine-phenylmethyl group introduces significant steric bulk, likely enhancing receptor binding specificity (e.g., RORγ modulation for autoimmune diseases) .

Flumioxazin (CAS 103361–09–7)

Structure : 2-[7-Fluoro-3-oxo-4-(2-propyn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Key Differences :

- A tetrahydroisoindole-dione moiety replaces the benzamide group, conferring herbicidal activity.

- The 2-propyn-1-yl substituent at the 4-position enhances electrophilicity, making it reactive toward plant enzymes .

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

Structure: A simpler analog lacking the benzoxazinone core. Key Differences:

- The absence of the benzoxazinone ring reduces planarity, with a dihedral angle of 14.1° between aromatic rings, compared to the more rigid fused system in the target compound.

Structural and Functional Data Table

| Compound Name | Core Structure | Substituents | Biological Target/Activity | Key Reference |

|---|---|---|---|---|

| 4-Fluoro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide | Benzoxazin-3-one + benzamide | 4-Fluoro on benzamide | Undisclosed (pharmaceutical lead) | |

| Balcinrenone (AZD9977) | Double benzoxazinone | Methylacetamide, 7-fluoro | Mineralocorticoid receptor modulator | |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazin-3-one + acetamide | Piperidine-phenylmethyl | RORγ modulator (autoimmune diseases) | |

| Flumioxazin | Benzoxazin-3-one + isoindole | 2-Propyn-1-yl, 7-fluoro | Herbicide (protoporphyrinogen oxidase inhibitor) | |

| 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | Benzamide | 4-Fluoro, 2-hydroxy, 4-nitro | Crystallography model compound |

Research Findings and Trends

- Electronic Effects : Fluorine at the 4-position of the benzamide enhances metabolic stability and dipole interactions, critical for drug design .

- Rigidity vs. Flexibility: Fused benzoxazinone cores (e.g., balcinrenone) improve target binding affinity but may reduce solubility compared to non-fused analogs .

- Substituent Positioning : Activity varies significantly with substituent placement (e.g., 6- vs. 7-position in benzoxazin derivatives), as seen in RORγ modulators vs. mineralocorticoid ligands .

- Hydrogen Bonding: Intramolecular hydrogen bonds in benzoxazinones (e.g., N–H···O=C) stabilize planar conformations, influencing crystallinity and bioavailability .

Biological Activity

4-Fluoro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.

The molecular formula for this compound is with a molecular weight of approximately 313.30 g/mol. The structure features a benzamide moiety substituted with a fluorine atom and a benzoxazine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound showed IC50 values indicating moderate to high potency in inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.4 |

| Hek293 | 22.8 |

These results suggest that the compound may interfere with cancer cell growth through mechanisms that warrant further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Inhibition of cyclooxygenase (COX) enzymes was observed in several studies:

- COX Inhibition : The compound was found to inhibit COX-2 activity with an IC50 value of approximately 10 µM, indicating its potential use in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Bacterial Strains : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have documented the biological effects of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 and Hek293 cells. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Q. Data Contradiction Analysis :

- Fluorine’s role : While suggests fluorination enhances metabolic stability, notes that excessive fluorine substitution may sterically hinder target binding. Balance hydrophobicity and steric effects via substituent screening .

2.2. What strategies resolve discrepancies in bioactivity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents on the benzoxazinone and benzamide rings. For example:

- Replace 4-fluoro with 4-chloro to assess halogen effects on potency.

- Introduce methyl groups at the 3-position of benzoxazinone to probe steric tolerance.

- Statistical validation : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values.

- In vitro validation : Use isogenic cell lines to isolate off-target effects (e.g., compare wild-type vs. kinase-deficient cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.